Product packaging for 5-Methoxy-1,2-benzoxazole-7-carbonitrile(Cat. No.:CAS No. 1427375-17-4)

5-Methoxy-1,2-benzoxazole-7-carbonitrile

Cat. No.: B2742021
CAS No.: 1427375-17-4
M. Wt: 174.159
InChI Key: WDVXDLIYXCHAJS-UHFFFAOYSA-N
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Description

Overview of Benzoxazole (B165842) Derivatives in Organic Chemistry and Chemical Biology

Benzoxazoles are a class of aromatic organic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org This bicyclic structure, with the molecular formula C₇H₅NO for the parent compound, is relatively stable due to its aromaticity, yet possesses reactive sites that allow for functionalization. wikipedia.org In organic chemistry, the benzoxazole nucleus serves as a valuable starting material for synthesizing more complex, often bioactive, structures. wikipedia.orgjocpr.com

The synthesis of benzoxazole derivatives is a well-explored area, with traditional methods often involving the condensation of 2-aminophenols with various carbonyl compounds like aldehydes, ketones, or acids. researchgate.net Modern synthetic strategies have expanded to include methods catalyzed by copper, samarium triflate, and other agents, sometimes in environmentally friendly aqueous media. jocpr.comorganic-chemistry.org

In the realm of chemical biology, benzoxazole derivatives are recognized for a vast array of pharmacological activities. They are considered structural isosteres of naturally occurring nucleic bases, which may allow them to interact with biological polymers. jocpr.com This has led to the development of benzoxazole-containing compounds with applications as antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic agents. wikipedia.org Their utility extends to industrial applications as well, such as in optical brighteners for detergents. wikipedia.org

The Unique Role of the Benzoxazole Scaffold in Modern Chemical Research

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse spectrum of therapeutic activities. researchgate.net This versatility has made it a focal point in drug discovery and development. nih.govnih.gov

Research has demonstrated that substituted benzoxazoles exhibit potent activities, including:

Anticancer: Many derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.govmdpi.com For instance, certain 2-substituted benzoxazoles have shown promising activity against human colorectal carcinoma and non-small cell lung cancer cells. mdpi.comnih.gov

Antimicrobial: The benzoxazole core is prominent in compounds designed to combat bacterial and fungal infections. jocpr.com Some derivatives have shown significant activity against strains like Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. jocpr.com

Anti-inflammatory: The scaffold is found in nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen. wikipedia.org

Antiviral: Certain benzoxazole derivatives have been investigated for their potential to inhibit viruses, including HIV-1. researchgate.net

Neuroprotective Effects: The structural framework is being explored for developing treatments for neurodegenerative illnesses like Alzheimer's disease. mdpi.com

The following table summarizes the diverse biological activities associated with the benzoxazole scaffold.

Biological ActivityDescriptionExample Target(s)
Anticancer Inhibition of tumor cell growth and proliferation.Topoisomerase, DNA Gyrase, Cyclooxygenase-2 (COX-2)
Antimicrobial Activity against bacterial and fungal pathogens.Bacterial cell wall synthesis, Fungal enzymes
Anti-inflammatory Reduction of inflammation and pain.Cyclooxygenase (COX) enzymes
Antiviral Inhibition of viral replication and activity.HIV-1 Reverse Transcriptase
Neuroprotective Potential to treat neurodegenerative diseases.Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)

Structural Elucidation and Naming Convention for 5-Methoxy-1,2-benzoxazole-7-carbonitrile

The name "this compound" precisely defines its chemical architecture. The core of the molecule is a 1,2-benzoxazole , also known as benzisoxazole . This distinguishes it from the more commonly researched 1,3-benzoxazole isomer. In the 1,2-benzoxazole system, the fusion of the benzene and isoxazole (B147169) rings occurs such that the oxygen atom is at position 1 and the nitrogen atom is at position 2 of the heterocyclic ring.

The naming follows IUPAC conventions for heterocyclic systems:

Benzoxazole: Indicates a benzene ring fused to an oxazole ring. The "1,2-" prefix specifies the positions of the oxygen and nitrogen atoms in the five-membered ring, respectively.

5-Methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the carbon at position 5 of the bicyclic system.

7-carbonitrile: A nitrile group (-C≡N) is attached to the carbon at position 7.

The resulting structure is a planar, aromatic system with distinct electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing carbonitrile group.

Research Landscape and Knowledge Gaps Pertaining to this compound and Related Frameworks

A comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning This compound . There are no readily available, detailed research findings, including synthetic methods or biological evaluations, for this exact compound. This absence highlights an unexplored area within the broader, well-documented field of benzoxazole chemistry.

The research landscape for related frameworks, however, is quite active. Studies on various substituted benzoxazoles provide a basis for postulating the potential significance of the target compound.

Methoxy-Substituted Benzoxazoles: The presence of a methoxy group on the benzene ring of the benzoxazole scaffold has been shown to influence biological activity. For example, studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives found that compounds bearing a methoxy group generally exhibited higher antiproliferative activity. mdpi.com

Benzoxazole Carbonitriles: The nitrile group is a key functional group in many pharmacologically active molecules. Research on 2-cyanomethyl benzoxazole derivatives has highlighted their potential as herbicides and antimicrobial agents. jofamericanscience.org Furthermore, 1,3-Benzoxazole-4-carbonitrile derivatives have also been a subject of study in medicinal chemistry. nih.gov

The combination of a methoxy and a carbonitrile group on a 1,2-benzoxazole scaffold represents a unique chemical space. The lack of specific research on this compound suggests an opportunity for new investigations. Future research could focus on its synthesis, possibly via cyclization reactions involving appropriately substituted o-hydroxyaryl oximes or imines, which are common routes to the 1,2-benzisoxazole (B1199462) core. chim.it Subsequent evaluation of its biological properties would be crucial to determine if the specific substitution pattern confers novel or enhanced anticancer, antimicrobial, or other therapeutic activities, thereby filling the current void in the scientific record.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B2742021 5-Methoxy-1,2-benzoxazole-7-carbonitrile CAS No. 1427375-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-12-8-2-6(4-10)9-7(3-8)5-11-13-9/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVXDLIYXCHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C#N)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methoxy 1,2 Benzoxazole 7 Carbonitrile and Analogues

Cyclization Strategies Involving ortho-Aminophenol Derivatives and Substituted Precursors

The foundational approach to synthesizing the benzoxazole (B165842) scaffold relies on the cyclization of ortho-aminophenol derivatives. This strategy involves reacting an o-aminophenol with a suitable electrophile that provides a single carbon atom to form the oxazole (B20620) ring. The versatility of this method allows for the incorporation of various substituents on the benzoxazole core, dictated by the choice of starting materials.

A prevalent and direct method for benzoxazole synthesis is the condensation of o-aminophenols with a variety of carbonyl-containing compounds. nih.govresearchgate.net The reaction with aldehydes is particularly common, leading to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the 2-substituted benzoxazole. nih.govresearchgate.net This reaction is often facilitated by a catalyst and can be performed under various conditions, including solvent-free and microwave-assisted protocols. rsc.orgresearchgate.net

Similarly, carboxylic acids and their derivatives, such as acyl chlorides, can be condensed with o-aminophenols to form an intermediate amide, which then cyclizes to the benzoxazole. ijpbs.comnih.gov The use of β-diketones also provides a pathway to 2-substituted benzoxazoles. nih.govorganic-chemistry.org These condensation reactions are fundamental in creating a diverse library of benzoxazole analogues.

To synthesize a target molecule like 5-Methoxy-1,2-benzoxazole-7-carbonitrile, one would start with a correspondingly substituted precursor, such as 2-amino-3-hydroxy-4-methoxybenzonitrile. The reaction of this precursor with an appropriate one-carbon synthon, such as formic acid or its equivalent, would lead to the desired benzoxazole core.

Oxidative cyclization represents another powerful strategy for benzoxazole synthesis. This approach can involve the reaction of o-aminophenols with various substrates under oxidizing conditions. For instance, the oxidative coupling of o-aminophenols with aldehydes can be achieved using oxidants like elemental sulfur. rsc.org Another approach involves the direct oxidative cyclization of catechols and primary amines. researchgate.net

Mechanistically, these reactions can proceed through different pathways. One proposed mechanism involves the formation of an aryloxy-λ3-iodane intermediate when using hypervalent iodine reagents. researchgate.net This intermediate then undergoes decomposition and cyclization to form the benzoxazole ring. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. For example, in some protocols, the reaction proceeds via the formation of a Schiff base followed by an intramolecular cyclization and oxidation step to furnish the final benzoxazole product. nih.gov

Catalysis in Benzoxazole Synthesis: Innovations and Mechanistic Investigations

The development of catalytic systems has revolutionized the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance. nitrkl.ac.inresearchgate.netnih.gov Catalysts can be broadly categorized into metal-based catalysts, nanocatalysts, and acid catalysts, each with unique advantages.

Transition metals play a pivotal role in modern organic synthesis, and the construction of benzoxazoles is no exception. nitrkl.ac.in Various metal catalysts, including those based on nickel, copper, iron, and palladium, have been successfully employed. rsc.orgnih.govsemanticscholar.orgnih.gov

Copper (Cu) : Copper catalysts, such as CuI and copper(II) oxide nanoparticles, are widely used for intramolecular cyclization of o-haloanilides and other precursors. organic-chemistry.org Copper-catalyzed protocols often proceed via mechanisms involving oxidative insertion and reductive elimination. organic-chemistry.org They are also effective in promoting C-H functionalization/C-O bond formation. nih.gov

Nickel (Ni) : Nickel(II) complexes have been shown to be effective catalysts for the intramolecular cyclization of o-aminophenols with aromatic aldehydes, providing high yields with low catalyst loading. rsc.org Nickel catalysts are also used in direct C-H amination of the benzoxazole core. nih.gov

Iron (Fe) : Iron catalysts, being abundant and less toxic, offer a greener alternative. Iron(III)-catalyzed reactions, such as the domino C-N/C-O cross-coupling, provide an efficient route to 2-arylbenzoxazoles. semanticscholar.orgnih.gov Iron-porphyrin complexes have also been used as nanostructured catalysts. researchgate.netresearchgate.net

Palladium (Pd) : Palladium catalysts are well-known for their utility in cross-coupling reactions and have been applied to the synthesis of functionalized benzoxazoles, including one-pot syntheses involving C-H alkenylation. nitrkl.ac.inresearchgate.net

CatalystPrecursorsReaction TypeKey AdvantagesReference
Copper(I) iodide (CuI)o-haloanilidesIntramolecular CyclizationGeneral method for benzoxazoles and benzothiazoles. organic-chemistry.org
Nickel(II) complexeso-aminophenol and aromatic aldehydesIntramolecular CyclizationLow catalyst loading, high yields (87–94%). rsc.org
Iron(III) oxide (Fe₂O₃)Benzamide and 1-bromo-2-iodobenzeneDomino C–N/C–O cross-couplingEco-friendly, addresses poor substrate scope and long reaction times. semanticscholar.org
Palladium (Pd) catalystAmidophenol and olefinOne-pot C-H alkenylation/annulationDirect synthesis of remotely C-H functionalized benzoxazoles. nitrkl.ac.in

Nanocatalysts have emerged as a highly efficient and sustainable option for benzoxazole synthesis due to their high surface area, reusability, and often mild reaction conditions. rsc.orgresearchgate.net Magnetic nanoparticles, in particular, offer the advantage of easy separation from the reaction mixture using an external magnet. nih.gov

Examples of nanocatalysts used in benzoxazole synthesis include:

Copper(II) ferrite (B1171679) nanoparticles : These are air-stable, recyclable, and have been used for up to seven cycles without significant loss of activity. organic-chemistry.org

Fe₃O₄@SiO₂-SO₃H : This magnetic solid acid nanocatalyst has been used for benzoxazole synthesis in water under reflux conditions. rsc.orgajchem-a.comajchem-a.com

Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) : This catalyst has been employed in solvent-free ultrasound-irradiated condensation reactions. nih.gov

Silver-palladium nanoparticles on tungsten oxide nanorods : This catalyst can perform a four-reaction sequence in one pot to produce benzoxazoles under milder conditions and in less time than conventional methods. thechemicalengineer.com

The use of nanocatalysts aligns with the principles of green chemistry by reducing waste, allowing for catalyst recycling, and often enabling the use of more environmentally benign solvents like water. rsc.orgthechemicalengineer.com

NanocatalystReactionKey FeaturesReference
Copper(II) ferriteCyclization of N-(2-halophenyl)benzamidesAir-stable, magnetically recoverable, reusable (7 times). organic-chemistry.org
Magnetic solid acid [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]Condensation of o-aminophenol and aldehydeReusable (4 consecutive runs), high yields (79-89%) in water. rsc.org
Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP)Condensation of o-aminophenols and aldehydesSolvent-free sonication, reusable, moderate to good yields. nih.gov
Silver-palladium nanoparticles on tungsten oxide nanorodsOne-pot, four-reaction synthesisMilder conditions (80°C vs 130°C), shorter time (8 hours vs 2 days), near-quantitative yield. thechemicalengineer.com

Brønsted acids and ionic liquids provide alternative catalytic systems for benzoxazole synthesis, often under metal-free conditions. nih.govacs.orgnih.govresearchgate.netmdpi.com

Brønsted Acids : Simple Brønsted acids like samarium triflate and fluorophosphoric acid have been shown to be effective catalysts for the condensation of o-aminophenols with aldehydes, often in green solvents like water or under ambient conditions. rsc.orgorganic-chemistry.org

Ionic Liquids (ILs) : Ionic liquids are valued for their low volatility and can act as both solvents and catalysts. nih.gov Brønsted acidic ionic liquids, which have a Brønsted acidic group tethered to the cation, have been developed as reusable catalysts for reactions such as Fischer esterification and have been applied to benzoxazole synthesis. nih.gov A Brønsted acidic ionic liquid gel, formed by treating an IL with tetraethyl orthosilicate, has been used as a heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions, with the catalyst being reusable for up to five runs without significant loss of activity. nih.govacs.org

These catalytic methods offer a broad toolkit for chemists to synthesize a wide array of benzoxazole derivatives, including complex structures like this compound, by selecting the appropriate starting materials and catalytic system.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are pivotal in modern organic synthesis, aiming to reduce environmental impact through innovative methodologies. The synthesis of the benzoxazole core, a key structural motif, has been a focal point for the application of these principles, including the use of solvent-free conditions, alternative energy sources, and recyclable catalysts.

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing pollution and simplifying experimental procedures. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of benzoxazoles, often leading to higher yields, shorter reaction times, and easier product isolation.

Several studies have demonstrated the efficacy of solvent-free condensation reactions between 2-aminophenols and various carbonyl compounds or their derivatives. For instance, the synthesis of 2-arylbenzoxazoles has been achieved by reacting 2-aminophenol (B121084) with aromatic aldehydes at 50-130°C without any solvent. nanomedicine-rj.comnih.gov These reactions are often facilitated by heterogeneous catalysts that can be easily recovered after the reaction. nanomedicine-rj.com The use of a Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions has also proven effective for the synthesis of benzoxazoles from 2-aminophenol and aldehydes, achieving high yields. nih.gov

The choice of solvent, when necessary, can significantly impact reaction outcomes. While non-polar solvents can be effective, the move towards greener solvents like water or ethanol (B145695) is a key objective. mdpi.com For example, an efficient synthesis of benzoxazole derivatives has been reported in aqueous media using copper sulfate (B86663) as a catalyst. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

Table 1: Comparison of Solvent Conditions in Benzoxazole Synthesis
CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Fe₃O₄@SiO₂-SO₃H2-Aminophenol, BenzaldehydeSolvent-Free50-92 nanomedicine-rj.com
BAIL gel2-Aminophenol, BenzaldehydeSolvent-Free130598 nih.gov
MCM-412-Aminophenol, Benzoyl chlorideSolvent-Free--High prepchem.com
Copper SulfateAromatic amine, Potassium isopropyl xanthateWater/Glycerol--High

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, offering significant advantages over conventional heating methods. jocpr.comresearchgate.net These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. jocpr.comnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. nih.gov The synthesis of benzoxazoles via the condensation of 2-aminophenols with aldehydes or carboxylic acids has been extensively studied under microwave irradiation, often in solvent-free conditions. nih.govresearchgate.net For example, 2,5-disubstituted benzoxazole derivatives have been synthesized in good yields (67-90%) under solvent-free microwave irradiation using iodine as an oxidant. researchgate.net Another protocol utilizes a deep eutectic solvent, [CholineCl][Oxalic Acid], as a catalyst for benzoxazole synthesis under microwave irradiation, which facilitates rapid heat transfer and results in excellent conversion rates in as little as 15 minutes. jocpr.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, enhancing mass transfer and reaction rates. The synthesis of benzoxazoles has been successfully achieved using ultrasound, often under mild, solvent-free conditions. medchemexpress.comnih.gov For instance, a green method for synthesizing benzoxazoles and benzothiazoles utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication, achieving high yields in just 30 minutes. nih.gov Another study reports the synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under ultrasonic irradiation in ethanol at room temperature, highlighting the method's efficiency and environmental friendliness. medchemexpress.com

Table 2: Application of Alternative Energy Sources in Benzoxazole Synthesis
Energy SourceCatalyst/ConditionsReactantsKey AdvantagesReference
MicrowaveIodine / Solvent-Free2-Amino-4-methylphenol, Aromatic aldehydesShort reaction time, High yields (67-90%) researchgate.net
Microwave[CholineCl][Oxalic Acid]2-Aminophenol, AldehydesRapid (15 min), Excellent conversion jocpr.com
UltrasoundLAIL@MNP / Solvent-Free2-Aminophenols, Aromatic aldehydesFast (30 min), High yields (up to 90%), Catalyst reusability nih.gov
UltrasoundNone / EthanolAzo-linked salicylic acid, 2-Amino-4-chlorophenolRoom temperature, Short reaction time, High yield medchemexpress.com

The development of recoverable and reusable catalysts is a central theme in sustainable chemistry, as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, by using an external magnet. nanomedicine-rj.comprepchem.com

Numerous studies on benzoxazole synthesis have focused on employing reusable catalysts. Mesoporous silica (B1680970) MCM-41 has been used as an efficient and recyclable catalyst for the solvent-free synthesis of benzoxazoles from 2-aminophenols and acyl chlorides. prepchem.com The catalyst was reportedly reused for four consecutive cycles without a significant loss of activity. prepchem.com Similarly, sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been utilized as a highly efficient and magnetically separable catalyst for benzoxazole synthesis, which could be reused at least five times. nanomedicine-rj.com Ionic liquids, both as catalysts and reaction media, also offer excellent potential for recyclability. For example, a Brønsted acidic ionic liquid gel and a 1-butylpyridinium (B1220074) iodide catalyst have been successfully recovered and reused multiple times in benzoxazole syntheses without a notable decrease in performance. nih.govmdpi.com

Regioselective Functionalization and Derivatization Strategies for this compound

The synthesis of a specifically substituted compound like this compound hinges on the ability to control the placement of functional groups on the aromatic ring. Regioselective strategies are therefore crucial for introducing the methoxy (B1213986) group at position 5 and the carbonitrile group at position 7.

The most direct strategy for introducing a methoxy group at the C-5 position of the benzoxazole ring is to start with a correspondingly substituted precursor. The cyclization of a substituted 2-aminophenol is a common and effective method for constructing the benzoxazole core. organic-chemistry.orgnih.gov

To achieve the 5-methoxy substitution, the key starting material is 2-amino-4-methoxyphenol (B1270069) . This precursor already contains the methoxy group in the correct position relative to the hydroxyl and amino groups, which will form the oxazole ring. A standard synthesis of 2-amino-4-methoxyphenol involves the catalytic hydrogenation of 4-methoxy-2-nitrophenol (B75764). prepchem.com In a typical procedure, 4-methoxy-2-nitrophenol is hydrogenated using a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature and atmospheric pressure, affording the desired aminophenol in high yield (e.g., 93%). prepchem.com

Once 2-amino-4-methoxyphenol is obtained, it can be subjected to various cyclization reactions to form the 5-methoxybenzoxazole ring. organic-chemistry.org For example, condensation with aldehydes, β-diketones, carboxylic acids, or their derivatives will yield the corresponding 2-substituted-5-methoxybenzoxazole. nih.govorganic-chemistry.org The reaction conditions can be tailored based on the principles of green chemistry discussed previously, such as using reusable catalysts or microwave assistance. Studies have shown that methoxy-substituted 2-aminophenols are well-tolerated in these cyclization reactions. organic-chemistry.org

Introducing a functional group at the C-7 position of the benzoxazole ring is more challenging due to the inherent reactivity patterns of the heterocyclic system. Direct C-H functionalization at this position often requires specific directing groups or transition-metal catalysis.

One potential strategy involves a directed ortho-metalation (DoM) approach. In this method, a directing group on the benzene (B151609) ring guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site that can then be quenched with an electrophile. While direct application to benzoxazoles at C-7 is not widely reported, the principle is a powerful tool for regioselective functionalization.

A more plausible and documented approach involves the functionalization of a pre-existing C-7 substituent . A common route is through halogenation, followed by a transition-metal-catalyzed cross-coupling reaction. Recent research has demonstrated the ruthenium-catalyzed regioselective halogenation (chlorination, bromination, or iodination) of 2-arylbenzo[d]oxazoles specifically at the C-7 position. researchgate.net This C-7 halogenated benzoxazole then becomes a versatile intermediate. The halide can be converted to a carbonitrile group through methods such as palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or copper-catalyzed cyanation using copper(I) cyanide (CuCN).

Therefore, a plausible synthetic sequence for introducing the carbonitrile group at C-7 would be:

Synthesis of the 5-methoxybenzoxazole core.

Regioselective halogenation at the C-7 position using a suitable transition metal catalyst (e.g., Ruthenium). researchgate.net

Palladium- or copper-catalyzed cyanation of the C-7 halide to install the carbonitrile group.

This multi-step derivatization strategy provides a viable, albeit indirect, pathway to access the 7-carbonitrile functionality with high regioselectivity.

Post-Cyclization Modifications and Scaffold Diversification

The functionalization of a pre-formed benzoxazole core is a key strategy for creating a library of analogues. nih.gov This approach allows for the introduction of a wide array of functional groups onto the benzoxazole scaffold, thereby systematically modifying its physicochemical properties. nih.gov Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of the benzoxazole ring system. nitrkl.ac.in

Methodologies have been developed to selectively functionalize the fused-benzene ring at the C4, C5, and C7 positions. nitrkl.ac.in These reactions often employ transition-metal catalysts under ligand-free conditions, offering a direct route to remotely functionalized 2-aryl benzoxazoles. nitrkl.ac.in For instance, iron(III) chloride has been utilized to mediate para-selective C-H chlorination, yielding C5- and C5,C7-chlorinated benzoxazoles. nitrkl.ac.in

Furthermore, cross-coupling reactions are instrumental in the diversification of the benzoxazole scaffold. unf.edu A two-step protocol involving the palladium-catalyzed cyclization of aldimines to form a 2-bromophenyl-benzoxazole intermediate, followed by Suzuki, Heck, or Sonogashira cross-coupling reactions, enables the synthesis of a diverse range of 2-aryl- and 2-heteroaryl-benzoxazoles. unf.edu These reactions can be performed in ionic liquids, which can often be recycled and reused. unf.edu Another innovative approach involves an azide–isocyanide cross-coupling catalyzed by mesoionic singlet palladium carbene complexes to access 2-aminobenzoxazole (B146116) derivatives. nih.gov

Reaction Type Catalyst/Reagent Position of Functionalization Reference
C-H AlkenylationPalladium catalystC4 nitrkl.ac.in
C-H ChlorinationIron(III) ChlorideC5, C7 nitrkl.ac.in
Cross-Coupling (Suzuki, Heck, Sonogashira)Pd(OAc)2 or NiCl2(dppp)C2 unf.edu
Azide-Isocyanide CouplingMesoionic Palladium Carbene ComplexC2 nih.gov

Electrochemical Synthesis and Related Advanced Methodologies

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of benzoxazoles and their isomers, 2,1-benzisoxazoles. rsc.orgnih.gov These techniques often proceed under mild conditions, avoiding the need for harsh chemical oxidants or reductants by using electricity as a "green" reagent. rsc.orgnih.gov

Anodic oxidation is a prominent electrochemical strategy for benzoxazole synthesis. An atom-economical and environmentally friendly electrochemical oxidation and cyclization of glycine (B1666218) derivatives through an intramolecular Shono-type oxidative coupling has been reported to produce a variety of 2-substituted benzoxazoles. acs.orgorganic-chemistry.org This method operates without transition metals or chemical oxidants, generating hydrogen gas as the only byproduct. acs.orgorganic-chemistry.org Another approach involves the indirect electrochemical synthesis of benzoxazoles from imines using a redox mediator based on the iodine(I)/iodine(III) couple. acs.org This "ex-cell" method is compatible with a broad range of redox-sensitive functional groups. acs.org

Cathodic reduction provides a powerful route for the synthesis of 2,1-benzisoxazole analogues. A sustainable and scalable electrochemical protocol has been established for the direct synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles via the cathodic reduction of widely accessible nitro arenes. nih.gov This method is characterized by a simple undivided cell setup, constant current conditions, and the use of inexpensive and reusable carbon-based electrodes. nih.gov The versatility of this protocol has been demonstrated with a wide range of substrates, including those with electron-rich methoxy substituents, achieving good yields. nih.gov

Electrochemical Method Starting Material Product Type Key Features Reference
Anodic Oxidation (Shono-type coupling)Glycine derivatives2-Substituted BenzoxazolesTransition metal- and oxidant-free; H₂ as byproduct acs.orgorganic-chemistry.org
Indirect Anodic Oxidation ("ex-cell")IminesBenzoxazolesUses an Iodine(I)/Iodine(III) redox mediator; compatible with sensitive groups acs.org
Anodic Cyclizationo-Aminophenols and Benzaldehydes2-ArylbenzoxazolesUses graphite (B72142) anode; NH₄Cl as electrolyte bohrium.com
Cathodic ReductionNitro arenes3-(Acylamidoalkyl)-2,1-benzisoxazolesUndivided cell; constant current; carbon-based electrodes nih.gov

These advanced synthetic methodologies underscore the ongoing innovation in the field of heterocyclic chemistry, providing robust platforms for the synthesis and diversification of compounds like this compound and its analogues for further scientific investigation.

Structural Characterization and Spectroscopic Analysis for Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methoxy-1,2-benzoxazole-7-carbonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Based on the analysis of related compounds such as 5-methoxybenzoxazole, the following proton assignments can be predicted rsc.org:

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring will likely appear as two distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The proton at position 4 would likely be a doublet, and the proton at position 6 would also appear as a doublet. The specific chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effects of the nitrile group and the oxazole (B20620) ring.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm rsc.org.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-4~7.0-7.5d
H-6~7.0-7.5d
-OCH₃~3.9s

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, a number of distinct signals are anticipated:

Aromatic and Heterocyclic Carbons: The carbon atoms of the benzoxazole (B165842) ring system will resonate in the downfield region of the spectrum (δ 100-160 ppm). The carbon attached to the methoxy group (C-5) and the carbons of the oxazole ring (C-3a and C-7a) are expected to be significantly deshielded. The chemical shift of the carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm.

Methoxy Carbon: The carbon atom of the methoxy group will produce a signal in the upfield region, typically around δ 55-60 ppm rsc.org.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-3~150-155
C-3a~140-145
C-4~100-110
C-5~155-160
C-6~100-110
C-7~110-120
C-7a~145-150
-C≡N~115-120
-OCH₃~55-60

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the oxazole ring typically appears in the 1630-1690 cm⁻¹ region.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage of the methoxy group are expected to produce strong bands in the regions of 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group would appear in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C≡N and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretch2220-2260
Oxazole (C=N)Stretch1630-1690
Methoxy (C-O-C)Asymmetric Stretch1200-1275
Methoxy (C-O-C)Symmetric Stretch1000-1075
Aromatic Ring (C=C)Stretch1450-1600
Aromatic C-HStretch>3000
Aliphatic C-H (-OCH₃)Stretch2850-2960

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₆N₂O₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (174.0429 g/mol ).

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related benzoxazole structures could include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ peak.

Loss of carbon monoxide (CO), a common fragmentation for heterocyclic systems, leading to an [M-28]⁺ peak.

Cleavage of the oxazole ring.

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.netresearchgate.netlibretexts.org For this compound, with a molecular formula of C₉H₆N₂O₂, the theoretical elemental composition would be:

Carbon (C): 62.07%

Hydrogen (H): 3.47%

Nitrogen (N): 16.08%

Oxygen (O): 18.37%

Experimental results from combustion analysis that closely match these theoretical values would provide strong evidence for the proposed empirical and molecular formula.

Interactive Data Table: Theoretical Elemental Composition

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.019108.0962.07
HydrogenH1.0166.063.47
NitrogenN14.01228.0216.08
OxygenO16.00232.0018.37
Total 174.17 100.00

X-Ray Crystallography for Solid-State Molecular Conformation (if available for analogues)

Computational and Theoretical Chemistry of 5 Methoxy 1,2 Benzoxazole 7 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. semanticscholar.org DFT methods are employed to solve the Schrödinger equation for a molecule, providing insights into its geometry, electronic distribution, and chemical reactivity. researchgate.net For a molecule such as 5-Methoxy-1,2-benzoxazole-7-carbonitrile, DFT studies would elucidate the influence of the methoxy (B1213986) and carbonitrile substituents on the electronic nature of the benzoxazole (B165842) core.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO energy level is associated with the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

Table 1: Representative HOMO-LUMO Energy Gaps for Benzoxazole Derivatives Calculated via DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol-5.61-1.334.28 semanticscholar.org
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.40-1.613.79 semanticscholar.org
2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.83-1.684.15 semanticscholar.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the molecular surface, typically using a color spectrum. dergipark.org.tr Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, such as those around electronegative atoms (e.g., oxygen, nitrogen). walisongo.ac.id Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, often found around hydrogen atoms. walisongo.ac.id

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the oxygen atom of the methoxy group, the nitrogen and oxygen atoms of the oxazole (B20620) ring, and the nitrogen atom of the carbonitrile group. These sites would be the preferred locations for interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring and the methyl group. This information is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques, especially docking simulations, are instrumental in drug discovery for predicting how a ligand (like this compound) might bind to the active site of a protein target. pnrjournal.com This in silico method helps in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. researchgate.netymerdigital.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net Studies on various benzoxazole derivatives have successfully used docking to identify potential biological targets and elucidate binding modes. For example, docking studies of benzoxazole derivatives into the active site of targets like DNA gyrase and VEGFR-2 have revealed key interactions. researchgate.netnih.gov

A typical docking analysis for this compound would involve preparing the 3D structures of both the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations would be sampled. The resulting poses are scored based on a scoring function that evaluates intermolecular interactions such as:

Hydrogen bonding: The nitrogen and oxygen atoms in the benzoxazole ring, the methoxy group, and the carbonitrile group could act as hydrogen bond acceptors.

Hydrophobic interactions: The aromatic benzoxazole core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The planar aromatic ring system can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. ymerdigital.com

The docking scores provide a quantitative prediction of binding affinity, with more negative scores generally indicating stronger binding. For instance, docking scores for a series of benzoxazole derivatives against DNA gyrase ranged from -6.3 to -6.7 kcal/mol. researchgate.net

Table 2: Example Docking Scores of Benzoxazole Derivatives Against a Protein Target

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Derivative 26DNA Gyrase-6.687 researchgate.net
Derivative 14DNA Gyrase-6.463 researchgate.net
Derivative 13DNA Gyrase-6.414 researchgate.net
BPR1EGFR (4WKQ)-8.8 ymerdigital.com

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological system. diva-portal.org

For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess its stability. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation time (e.g., 100-150 ns) suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.netnih.gov MD simulations can also reveal the persistence of specific interactions (like hydrogen bonds) and identify conformational changes in the protein or ligand upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scholarsresearchlibrary.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. tandfonline.com

For a class of compounds like benzoxazole derivatives, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., IC50 values). nih.gov Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). researchgate.net

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). scholarsresearchlibrary.com

Steric or 3D descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to build a model that correlates these descriptors with the observed activity. scholarsresearchlibrary.com Successful QSAR models for benzoxazole derivatives have been developed, showing good predictive power (e.g., r² values > 0.9). tandfonline.com These models highlight which structural features, such as the presence of electron-withdrawing groups or specific steric properties, are important for the desired biological effect. scholarsresearchlibrary.com Such a model could be used to predict the potential activity of this compound and guide the design of analogs with improved properties.

Mechanistic Pathway Predictions and Reaction Energetics from Theoretical Methods

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a compound such as this compound, these methods can predict the most likely pathways a reaction will follow and quantify the energy changes that occur during the transformation. This knowledge is invaluable for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. Density Functional Theory (DFT) is a predominant computational method used for these investigations, offering a favorable balance between accuracy and computational cost for studying organic reaction mechanisms. researchgate.net

The core of this theoretical approach involves mapping out the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By identifying the minimum energy pathways on this surface, chemists can elucidate the step-by-step mechanism of a reaction. reddit.com Key points on this pathway include the reactants, products, any reaction intermediates, and, most critically, the transition states.

A transition state (TS) represents the highest energy point along the minimum energy path connecting reactants and products. reddit.commit.edu It is a fleeting, unstable configuration that determines the kinetic feasibility of a reaction. The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡ or Ea). A lower activation energy corresponds to a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient energy to overcome this barrier. sumitomo-chem.co.jpucsb.edu

Detailed Research Findings

While specific, published computational studies detailing the mechanistic pathways and reaction energetics for this compound are not available in the current literature, it is possible to outline the methodology and expected outcomes of such an investigation through a hypothetical example. A common reaction for this class of compounds could be a nucleophilic aromatic substitution (SNAr) at a position on the benzene (B151609) ring, or a reaction involving the oxazole ring itself.

A theoretical study would proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and a chosen nucleophile), the potential products, and any intermediates are optimized to find their most stable geometric conformations (energy minima on the PES).

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the products. libretexts.org This involves identifying a saddle point on the PES, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. reddit.com

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be real. For a true transition state, exactly one imaginary frequency should be found, which corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads to the breaking and forming of bonds. acs.org

The results of such a study would typically be presented in data tables summarizing the key energetic and geometric parameters.

Disclaimer: The following data tables are for illustrative purposes only. They demonstrate how the results of a computational study on the reaction energetics of this compound would be presented. The values are hypothetical and are not derived from published research.

Table 1: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution Reaction

This table showcases the kind of thermodynamic and kinetic data obtained from DFT calculations. The activation energy provides insight into the reaction rate, while the enthalpy of reaction indicates whether the reaction is exothermic or endothermic.

ParameterCalculated Value (kcal/mol)Description
Activation Energy (ΔG‡)+22.5The Gibbs free energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔHrxn)-15.2The net change in enthalpy; a negative value indicates an exothermic reaction.

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State

This table provides key structural information about the predicted transition state. It highlights the partially formed and partially broken bonds that characterize this fleeting molecular structure. For this hypothetical example, we consider the addition of a generic nucleophile (Nu-) to the carbon at position 4 of the benzoxazole ring.

Geometric ParameterValue (Ångström, Å)Description
C4—Nu Bond Distance2.15The partially formed bond between the incoming nucleophile and carbon 4.
C4—H Bond Distance1.30The partially broken bond of the hydrogen being substituted.
C3—C4 Bond Distance1.41Bond length within the aromatic ring, altered by the reaction progress.

By analyzing these predicted energetics and structures, chemists can gain a deep understanding of a molecule's reactivity. For this compound, such studies could reveal which sites are most susceptible to nucleophilic or electrophilic attack, predict the stereochemical outcome of reactions, and help in the rational design of catalysts to facilitate specific transformations. umn.edunumberanalytics.com

Molecular Mechanism Studies and Diverse Biological Activities Non Clinical Focus

Mechanistic Basis of Antimicrobial Activity of Benzoxazole (B165842) Derivatives

Benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis effects. wisdomlib.orgresearchgate.net The core structure of benzoxazole is considered a valuable scaffold in the development of new antimicrobial agents due to its ability to interact with various biological targets in microorganisms. researchgate.net

Antibacterial Action and Target Inhibition

The antibacterial activity of benzoxazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes and processes. One of the primary targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, repair, and transcription. researchgate.netnih.gov The structural similarity of the benzoxazole nucleus to purine (B94841) bases like adenine (B156593) and guanine (B1146940) may facilitate its interaction with the enzyme's active site. researchgate.netresearchgate.net By inhibiting DNA gyrase, these compounds interfere with the supercoiling of bacterial DNA, leading to a disruption of cellular processes and ultimately bacterial cell death. benthamdirect.com Molecular docking studies have supported the potential for benzoxazole derivatives to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. acs.org

Besides DNA gyrase, other bacterial enzymes are also potential targets. Some benzoxazole derivatives have been shown to inhibit DNA topoisomerase IV, another essential enzyme involved in bacterial cell division. acs.org The lipophilic nature of many benzoxazole derivatives enhances their ability to permeate bacterial cell membranes, allowing them to accumulate intracellularly and interact with these key biomolecules. mdpi.com

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

Compound Target Organism Activity (MIC in µg/mL) Reference
Benzoxazole Derivative 47 Pseudomonas aeruginosa 0.25 mdpi.com
Benzoxazole Derivative 47 Enterococcus faecalis 0.5 mdpi.com
Benzoxazole Derivative 29 Enterococcus faecalis 8 mdpi.com
2-(4'-bromophenyl)-6-nitrobenzoxazole Staphylococcus aureus 25

This table is for illustrative purposes and represents data for various benzoxazole derivatives, not specifically 5-Methoxy-1,2-benzoxazole-7-carbonitrile.

Antifungal Activity and Proposed Mechanisms

The antifungal action of benzoxazole derivatives involves multiple mechanisms, primarily targeting the fungal cell membrane and its components. A key mechanism is the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function. researchgate.net Some benzoxazole derivatives have been shown to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway. nih.govnih.gov This inhibition leads to the accumulation of toxic sterol intermediates and a lack of functional ergosterol, ultimately inhibiting fungal growth. frontiersin.org

In addition to inhibiting ergosterol synthesis, some benzoxazole derivatives can directly interact with the fungal plasma membrane, causing permeabilization and cell lysis. semanticscholar.org Studies have also suggested that these compounds can interfere with membrane transport processes, such as the efflux of certain molecules, which can contribute to their antifungal effect. semanticscholar.orgresearchgate.net In some cases, benzoxazole derivatives have been found to affect mitochondrial respiration in fungal cells. semanticscholar.org

Anti-Tuberculosis Activity and Molecular Targets

Benzoxazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net Several molecular targets within Mtb have been identified for these compounds. One such target is the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH), which is involved in the biosynthesis of guanine nucleotides, essential for DNA and RNA synthesis. nih.gov Inhibition of MtbIMPDH2 by benzoxazole derivatives can lead to the depletion of guanine, thereby halting bacterial growth. nih.gov

Another critical target for some benzoxazole derivatives in Mtb is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme. nih.gov DprE1 is a key enzyme in the synthesis of the mycobacterial cell wall arabinan, a component essential for the structural integrity of the bacterium. nih.gov Inhibition of DprE1 disrupts the formation of the cell wall, making the bacterium susceptible to environmental stresses and host immune responses. nih.gov Additionally, a D-phenylalanine-benzoxazole derivative has been found to perturb the pantothenate/CoA biosynthetic pathway by potentially inhibiting ketopantoate reductase. nih.gov

Mechanistic Basis of Anticancer Activity of Benzoxazole Derivatives

The anticancer properties of benzoxazole derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of key enzymes involved in cancer progression. nih.govresearchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis. tandfonline.comnih.govtandfonline.comesisresearch.org Studies have shown that certain benzoxazole compounds can trigger the apoptotic cascade in various cancer cell lines. researchgate.netnih.gov This is often achieved through the activation of caspases, a family of proteases that are central to the execution of apoptosis. tandfonline.comtandfonline.com For instance, some derivatives have been observed to increase the levels of caspase-3 and caspase-9, leading to programmed cell death. nih.govtandfonline.com The induction of apoptosis can also be mediated by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govtandfonline.com

In addition to inducing apoptosis, benzoxazole derivatives can also modulate the cell cycle, leading to arrest at specific phases. mdpi.comhumanjournals.com This prevents cancer cells from proliferating uncontrollably. For example, some compounds have been shown to cause cell cycle arrest at the G0/G1 or Pre-G1 phase. tandfonline.commdpi.com This disruption of the normal cell cycle progression can ultimately lead to the inhibition of tumor growth.

Table 2: Apoptotic and Cell Cycle Effects of Selected Benzoxazole Derivatives

Compound Cell Line Effect Reference
Compound 14b HepG2 Arrest at Pre-G1 phase, 16.52% apoptosis tandfonline.com
Compound K313 Nalm-6, Daudi Arrest at G0/G1 phase mdpi.com
Compound 12l HepG2 Arrest at Pre-G1 and G1 phases, 35.13% apoptosis tandfonline.com
Compound 8d HepG2 65.22% late-stage apoptosis nih.gov

This table is for illustrative purposes and represents data for various benzoxazole derivatives, not specifically this compound.

Enzyme Inhibition

Benzoxazole derivatives have been found to inhibit several enzymes that play a crucial role in cancer development and progression. One notable target is cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in various types of cancer and is involved in inflammation and cell proliferation. nano-ntp.comnih.govnih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation and suppress tumor growth. nano-ntp.comnih.govresearchgate.net

Other enzymes targeted by benzoxazole derivatives include vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). tandfonline.comnih.govtandfonline.com By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. tandfonline.com Additionally, some benzoxazole derivatives have been shown to inhibit other enzymes involved in cancer cell signaling and metabolism, such as epidermal growth factor receptor (EGFR) and aromatase. researchgate.netbohrium.com

Interaction with DNA and Proteins

The benzoxazole scaffold is known to interact with biomacromolecules like DNA and various proteins, suggesting that this compound could exhibit similar properties. Studies on various benzoxazole derivatives have revealed their potential to bind to DNA, primarily through intercalation periodikos.com.br. This mode of interaction involves the insertion of the planar benzoxazole ring system between the base pairs of the DNA double helix periodikos.com.brresearchgate.net. This interaction can be stabilized by the formation of hydrogen bonds and van der Waals forces between the compound and the DNA bases.

Furthermore, some benzoxazole derivatives have been investigated as DNA gyrase inhibitors nih.gov. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death nih.gov. Molecular docking studies have shown that benzoxazole moieties can fit into the ATP-binding site of DNA gyrase, suggesting a potential antibacterial mechanism nih.gov.

In addition to DNA, benzoxazole derivatives have been shown to interact with various proteins. For instance, some have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis, which is implicated in cancer progression tandfonline.comnih.gov. The benzoxazole ring can act as a scaffold to position functional groups that interact with the amino acid residues in the active site of VEGFR-2 nih.gov. Other protein targets for benzoxazole derivatives include mTOR and aldose reductase, indicating the diverse range of protein interactions for this class of compounds researchgate.netresearchgate.net. The fluorescent properties of some benzoxazoles also make them useful as probes for studying protein binding and conformation periodikos.com.brperiodikos.com.br.

Benzoxazole Derivative ClassBiological TargetMode of InteractionPotential Effect
General BenzoxazolesDNAIntercalationDisruption of DNA replication and transcription
2-Substituted BenzoxazolesBacterial DNA GyraseBinding to ATP-binding siteAntibacterial activity
Benzoxazole-Benzamide ConjugatesVEGFR-2Inhibition of kinase activityAnti-angiogenic and anti-proliferative effects
Various DerivativesmTOR, Aldose ReductaseEnzyme inhibitionModulation of cellular signaling and metabolic pathways

Antioxidant Properties and Radical Scavenging Mechanisms

Benzoxazole and its derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful reactive oxygen species (ROS) nih.govresearchgate.netmdpi.com. The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The primary mechanisms by which antioxidants exert their effects are hydrogen atom transfer (HAT) and single electron transfer (SET) nih.gov.

While direct studies on this compound are limited, related heterocyclic compounds containing phenolic or methoxy (B1213986) groups have shown significant radical scavenging activity researchgate.netnih.gov. The methoxy group at the 5-position of the benzoxazole ring in the target compound could potentially enhance its antioxidant capacity. Research on naphthoxazoles and heterobenzoxazoles has demonstrated their ability to act as antioxidants, with their efficacy being influenced by the position of substituents on the aromatic rings researchgate.net.

Compound ClassAssayObserved ActivityProposed Mechanism
NaphthoxazolesDPPH radical scavengingModerate to goodHydrogen Atom Transfer (HAT)
HeterobenzoxazolesFRAP (Ferric Reducing Antioxidant Power)Significant reducing powerSingle Electron Transfer (SET)
Thiazole-derived polyphenolsIn silico BDE calculationsPromising antioxidant profileHAT facilitated by catechol moiety

Anti-inflammatory Mechanisms at the Molecular Level

A significant body of research has highlighted the anti-inflammatory potential of benzoxazole derivatives nih.govmdpi.comnih.govjocpr.comasianpubs.org. A primary molecular mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 nih.govtandfonline.com. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, some benzoxazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs nih.gov.

In addition to COX inhibition, some benzoxazole derivatives may exert their anti-inflammatory effects through the modulation of immune cell activity. For instance, certain derivatives have been shown to have immunomodulatory effects on T-lymphocytes, which play a central role in the pathogenesis of various inflammatory conditions mdpi.com. The anti-inflammatory activity of synthesized benzoxazole derivatives has been confirmed in various in vivo models, such as the carrageenan-induced paw edema model in rats nih.govjocpr.comasianpubs.org.

Benzoxazole DerivativeMolecular Target/MechanismExperimental ModelObserved Effect
2-Substituted benzoxazolesSelective COX-2 inhibitionIn silico docking and in vivo carrageenan-induced paw edemaPotent anti-inflammatory activity
Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivativesNot specifiedIn vivo carrageenan-induced paw edemaSignificant reduction in inflammation
General benzoxazole derivativesImmunomodulation of T-lymphocytesIn vitro and in vivo models of psoriasisImmunosuppressive and anti-inflammatory effects

Other Mechanistic Biological Activities: Exploring Molecular Targets

Recent studies have explored the potential of benzoxazole derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease mdpi.comnih.gov. Certain benzo[d]oxazole-based compounds have demonstrated neuroprotective effects in cellular models of β-amyloid-induced toxicity mdpi.comnih.gov. The proposed mechanism of action involves the modulation of key signaling pathways, such as the Akt/GSK-3β/NF-κB pathway mdpi.comnih.gov. By promoting the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), these compounds can inhibit the downstream activation of the pro-inflammatory transcription factor NF-κB nih.gov.

Another important molecular target for the neuroprotective effects of benzoxazole derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.comnih.gov. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease. The structure-activity relationship of benzoxazole-oxadiazole hybrids has shown that the presence of electron-withdrawing groups can enhance their inhibitory activity against these enzymes nih.gov.

Benzoxazole Derivative ClassMolecular Target/PathwayExperimental ModelPotential Therapeutic Effect
Benzo[d]oxazole-based derivativesAkt/GSK-3β/NF-κB signaling pathwayβ-amyloid-induced PC12 cellsNeuroprotection against β-amyloid toxicity
Benzoxazole-oxadiazole hybridsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)In vitro enzyme inhibition assaysImprovement of cholinergic neurotransmission

A promising area of research for benzoxazole derivatives is their ability to inhibit quorum sensing (QS) in bacteria nih.govresearchgate.netnih.govacs.org. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate their gene expression and behavior, including the production of virulence factors and the formation of biofilms frontiersin.org. By interfering with QS, these compounds can act as anti-pathogenic agents without directly killing the bacteria, which may reduce the selective pressure for the development of resistance nih.gov.

Several classes of benzoxazole derivatives, such as 1,3-benzoxazol-2(3H)-ones and 2-phenoxyalkylhydrazide benzoxazoles, have been identified as potent quorum sensing inhibitors (QSIs) nih.govnih.gov. These compounds have been shown to significantly reduce the production of virulence factors like elastase, pyocyanin, and rhamnolipids in Pseudomonas aeruginosa nih.govnih.gov. Furthermore, they can inhibit biofilm formation and swarming motility, which are crucial for bacterial colonization and persistence nih.gov. The mechanism of action is believed to involve the interference with QS signaling pathways, such as the las and pqs systems in P. aeruginosa nih.govacs.org.

Benzoxazole DerivativeBacterial StrainInhibited Virulence Factor/ProcessPotential Application
1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Elastase production, biofilm formation, swarming motilityAnti-pathogenic agent against P. aeruginosa infections
5-chloro-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Elastase production, biofilm formation, swarming motilityDevelopment of new anti-virulence drugs
2-phenoxyalkylhydrazide benzoxazolesPseudomonas aeruginosa PAO1Pyocyanin and rhamnolipid production, biofilm formationCombination therapy with conventional antibiotics

The unique structural and photophysical properties of benzoxazole derivatives make them valuable tools as chemical biology probes periodikos.com.brperiodikos.com.bracs.org. Their planar, heterocyclic ring system can be readily functionalized, and many derivatives exhibit fluorescence, which can be sensitive to their local environment periodikos.com.brperiodikos.com.br. This has led to their development as fluorescent probes for detecting and imaging DNA periodikos.com.brperiodikos.com.br. Upon binding to DNA, typically through intercalation, the fluorescence emission of these compounds can be significantly enhanced, allowing for the visualization of nucleic acids in vitro and in cells periodikos.com.br.

Beyond DNA, the ability of the benzoxazole scaffold to be incorporated into molecules that target specific enzymes and receptors makes it a versatile platform for developing chemical probes. For example, benzoxazole derivatives have been designed to inhibit a variety of enzymes, including protein kinases like VEGFR-2, which are important in cancer biology tandfonline.comnih.govmdpi.com. By attaching a fluorescent reporter to a benzoxazole-based enzyme inhibitor, it is possible to create probes to study enzyme activity and localization within cells. The diverse biological activities of benzoxazole derivatives, including their interactions with targets like mTOR and various cholinesterases, further expand their potential applications as scaffolds for the design of specific chemical biology probes researchgate.netmdpi.com.

Benzoxazole Derivative ClassTargetApplication as a ProbeKey Feature
General BenzoxazolesDNAFluorescent DNA stainEnhanced fluorescence upon intercalation
Benzoxazole-Benzamide ConjugatesVEGFR-2Potential for imaging kinase activitySpecific binding to the enzyme's active site
Various DerivativesmTOR, CholinesterasesProbes for studying enzyme function and inhibitionScaffold for designing targeted inhibitors

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity for a specific biological target. These studies involve systematically altering the chemical structure of a molecule and observing the corresponding changes in its biological activity. For benzoxazole derivatives, SAR studies have revealed that modifications at various positions of the benzoxazole ring system can significantly influence their pharmacological profiles.

While specific SAR studies on this compound are not extensively detailed in the public domain, the influence of methoxy and carbonitrile substituents on the activity of related heterocyclic compounds has been a subject of investigation. The electronic properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.

The methoxy group (-OCH3) is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This property can increase the electron density of the benzoxazole ring system, potentially influencing its binding affinity to target proteins. The position of the methoxy group is also critical; for instance, in a series of heteroaromatic amides, hydroxy groups, which are electronically similar to methoxy groups, were found to be essential for antioxidative activity bohrium.com. In other heterocyclic systems, the presence and position of a methoxy group have been shown to be crucial for biological activity, with its replacement or shift leading to a loss of effect nih.gov.

The carbonitrile group (-CN) , in contrast, is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This electronic effect can significantly alter the charge distribution of the benzoxazole scaffold. The presence of a cyano group has been associated with a positive influence on the biological activity of various heterocyclic compounds, including those with antitumor and antimicrobial properties. The introduction of a nitrile group at certain positions in other heterocyclic systems, such as benzimidazoles, has been shown to result in potent inhibitory activity against specific enzymes researchgate.net.

Table 1: General Influence of Methoxy and Carbonitrile Substituents on Biological Activity of Heterocyclic Compounds

SubstituentElectronic EffectPotential Impact on Biological Activity
Methoxy (-OCH3)Electron-donatingCan enhance binding affinity through hydrogen bonding and by increasing electron density of the aromatic system. Its position is often critical for maintaining activity.
Carbonitrile (-CN)Electron-withdrawingCan positively influence activity by altering the molecule's electronic properties and participating in specific interactions with the target.

The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity scite.ainih.gov. Its rigid, planar, and aromatic nature provides a defined shape for the presentation of various substituents in a specific three-dimensional orientation, facilitating molecular recognition by target proteins.

The benzoxazole ring system itself can engage in several types of non-covalent interactions that are fundamental for molecular recognition and binding to biological targets nih.gov. These interactions include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a protein's active site.

π-π Stacking: The aromatic nature of the benzoxazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket of a target protein.

Hydrophobic Interactions: The benzene (B151609) portion of the scaffold is hydrophobic and can interact favorably with nonpolar regions of a protein.

Molecular docking and dynamics simulations of various benzoxazole derivatives have demonstrated that the benzoxazole core can orient itself within the binding pocket of enzymes like VEGFR-2 to allow key interactions with amino acid residues, which is a driving force for inhibitor-receptor binding nih.govconsensus.app. The versatility of the benzoxazole scaffold allows for modifications at multiple positions, enabling the fine-tuning of its binding properties to achieve desired potency and selectivity for a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways scite.ai. The benzoxazole ring structure's adaptability allows for modifications that can enhance biological activity and selectivity nih.gov.

Table 2: Key Interactions of the Benzoxazole Scaffold in Molecular Recognition

Type of InteractionDescriptionPotential Interacting Amino Acid Residues
Hydrogen BondingThe nitrogen and oxygen atoms of the oxazole ring act as hydrogen bond acceptors.Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine
π-π StackingInteraction between the aromatic rings of the benzoxazole scaffold and aromatic amino acid side chains.Phenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsThe nonpolar benzene ring interacts with hydrophobic pockets in the target protein.Leucine, Isoleucine, Valine, Alanine
Electrostatic InteractionsFavorable interactions between the charge distribution of the benzoxazole scaffold and the electrostatic potential of the binding site.Charged and polar amino acids

Non Clinical Applications of 5 Methoxy 1,2 Benzoxazole 7 Carbonitrile Derivatives

Applications in Materials Science and Functional Materials

The rigid, aromatic structure of the benzoxazole (B165842) ring system imparts favorable properties for applications in materials science, particularly in the development of polymers and optical materials.

The benzoxazole ring is known for its high thermal stability and mechanical strength, making it a desirable component in high-performance polymers. While specific research on polymers derived directly from 5-Methoxy-1,2-benzoxazole-7-carbonitrile is not widely documented, the broader class of benzoxazoles is utilized in creating materials suitable for demanding applications. These polymers are often characterized by their excellent resistance to heat and chemical degradation. The carbonitrile group on the 7-position could potentially serve as a reactive site for polymerization or as a functional group for cross-linking polymer chains, offering a pathway to novel composite materials with tailored properties.

Benzoxazole derivatives are widely recognized for their fluorescent properties and have found numerous applications as optical materials. chemistryjournal.net They are used as fluorescent brighteners in the textile industry, dopants in organic light-emitting diodes (OLEDs), and as chromophores in laser dyes. researchgate.net The inherent fluorescence of the benzoxazole core can be tuned by modifying the substituents on the benzene (B151609) ring.

Research has shown that specific methoxy-substituted benzoxazoles can function as highly effective fluorescent probes. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been developed as a sensitive fluorescent probe for detecting changes in pH and for selectively sensing magnesium cations. nih.gov A related benzothiazole (B30560) analog was similarly effective for sensing zinc cations. nih.gov The high sensitivity of these probes is attributed to the acidity of the fluorophenol moiety, which is influenced by the methoxy (B1213986) group. nih.gov This demonstrates the potential for derivatives of this compound to be developed into specialized chemosensors and molecular probes for various analytical applications. researchgate.netnih.gov

Derivative ClassApplicationDetected AnalyteReference
2-PhenylbenzoxazolesOrganic brightening laser dyesN/A researchgate.net
1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON)OptoelectronicsN/A researchgate.net
2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleFluorescent probepH, Magnesium cations nih.gov

Role as a Synthetic Intermediate for Complex Chemical Entities

The this compound structure is a valuable synthetic intermediate, or building block, for the construction of more complex molecules. The distinct functional groups—methoxy, nitrile, and the benzoxazole core itself—provide multiple reactive sites for chemical elaboration.

Closely related compounds like 5-Methoxy-benzooxazole-2-carboxylic acid methyl ester are categorized as "Protein Degrader Building Blocks," highlighting their role in the synthesis of complex chemical biology tools. calpaclab.com The benzoxazole scaffold is a prominent heterocyclic structure found in a wide array of physiologically active compounds. chemistryjournal.net Its structural similarity to naturally occurring purine (B94841) bases like guanine (B1146940) and adenine (B156593) allows benzoxazole derivatives to interact with various biomolecules. chemistryjournal.net

Furthermore, the general utility of methoxy-substituted nitrogen-containing heterocycles as key intermediates is well-established. For instance, 5-Methoxy-7-azaindole is a crucial building block in the synthesis of advanced therapeutic agents. innospk.com The reactivity of the benzoxazole system, combined with the specific functional groups of this compound, makes it an attractive starting material for combinatorial chemistry and the targeted synthesis of novel compounds.

Applications in Chemical Biology as Molecular Tools

Beyond their potential as intermediates, derivatives of this scaffold can function directly as molecular tools to probe biological systems. The most prominent application in this area is the development of fluorescent probes.

As mentioned previously, a methoxy-substituted benzoxazole has been successfully applied as a fluorescent probe for pH and specific metal cations, demonstrating its utility in monitoring intracellular environments and ion fluxes. nih.gov The ability to selectively detect biologically important species like Mg²⁺ and Zn²⁺ is critical for studying cellular signaling and enzyme function. nih.gov

Additionally, the classification of related structures as "Protein Degrader Building Blocks" points to their potential use in creating Proteolysis-Targeting Chimeras (PROTACs). calpaclab.com These are bifunctional molecules designed to recruit a specific protein to the cellular degradation machinery, offering a powerful method for studying protein function by selectively eliminating a target protein. The this compound core could serve as a foundational element in the design of such advanced chemical biology tools.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Greener Synthetic Pathways for Benzoxazole (B165842) Scaffolds

The development of efficient and environmentally friendly synthetic methods for constructing the benzoxazole core is a critical area of ongoing research. Traditional methods often involve multi-step processes and the use of hazardous reagents. Modern organic synthesis is increasingly focused on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less toxic substances.

Recent advancements have explored various catalytic systems to facilitate the synthesis of benzoxazole derivatives. These include the use of transition metals and the development of one-pot reactions that combine multiple synthetic steps into a single, more efficient process. The goal is to create pathways that are not only higher in yield and purity but also more sustainable.

Synthetic ApproachKey FeaturesPotential Advantages
Transition Metal Catalysis Utilizes catalysts like palladium, copper, or iron to promote C-N and C-O bond formation.High efficiency, selectivity, and the ability to tolerate a wide range of functional groups.
One-Pot Syntheses Combines multiple reaction steps without isolating intermediates.Reduced reaction time, solvent usage, and purification steps, leading to higher overall efficiency.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates.Significantly shorter reaction times and often improved yields compared to conventional heating.
Flow Chemistry Reactions are carried out in a continuously flowing stream rather than a batch.Enhanced safety, scalability, and precise control over reaction parameters.

The exploration of these novel synthetic strategies will be instrumental in the large-scale and sustainable production of 5-Methoxy-1,2-benzoxazole-7-carbonitrile and other complex benzoxazole derivatives for further investigation.

Advanced Computational Studies for Rational Design and Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can provide profound insights into its physicochemical properties and potential biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Molecular docking studies, for instance, can predict the binding affinity and orientation of the compound within the active site of a target protein. This is crucial for understanding its mechanism of action and for designing more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives.

Furthermore, molecular dynamics simulations can provide a dynamic picture of the interactions between the benzoxazole derivative and its biological target over time, offering a more realistic representation of the binding process. These computational approaches, when used in concert, facilitate a more rational and efficient design of new molecules with desired properties.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how this compound and related compounds interact with their biological targets at the molecular level is paramount for their development. This involves elucidating the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process.

Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target, revealing the precise binding mode. This information is invaluable for structure-based drug design, allowing for the rational modification of the molecule to enhance its affinity and selectivity.

Investigating the kinetics of binding, including the association and dissociation rates, can also provide crucial information about the compound's efficacy and duration of action. A deeper mechanistic understanding will not only aid in the optimization of existing benzoxazole derivatives but also in the identification of entirely new therapeutic applications.

Expanding Non-Clinical Applications in Emerging Fields

While the primary focus of benzoxazole research has been in the pharmaceutical arena, the unique photophysical and electronic properties of this scaffold suggest its potential in a variety of non-clinical applications. The extended π-system of the benzoxazole ring can give rise to fluorescence, making these compounds candidates for use as fluorescent probes and sensors.

For example, derivatives of benzoxazole have been investigated as fluorescent whitening agents in textiles and polymers. researchgate.net Their ability to absorb ultraviolet light and re-emit it in the visible spectrum can enhance the brightness and whiteness of materials.

In the field of materials science, the incorporation of benzoxazole moieties into polymers can impart desirable properties such as thermal stability and specific optical characteristics. Their potential use as organic light-emitting diodes (OLEDs) and in other electronic devices is an active area of research. The exploration of these non-clinical applications could lead to the development of novel materials with advanced functionalities.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The future of research on this compound and its analogs lies in the seamless integration of synthetic chemistry and computational science. This synergistic approach allows for a more efficient and targeted discovery process.

The cycle begins with computational models predicting the properties and activities of virtual compounds. Promising candidates are then synthesized in the laboratory. The experimental data obtained from the synthesized compounds are then used to refine and validate the computational models, leading to more accurate predictions in the next iteration.

This iterative "design-synthesize-test-analyze" cycle, powered by the interplay of computational and experimental techniques, accelerates the discovery of new benzoxazole derivatives with optimized properties for a wide range of applications, from medicine to materials science.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1,2-benzoxazole-7-carbonitrile?

The synthesis of benzoxazole derivatives often involves condensation reactions. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates can be synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . The Bischler-Napieralski reaction, which employs cyclization of amides, is another viable method for constructing benzoxazole cores . Ensure stoichiometric control and monitor reaction progress using TLC.

Q. How should researchers handle and store this compound to maintain stability?

Methoxy-substituted heterocycles often require low-temperature storage to prevent degradation. For instance, 6-Methoxygramine is stored below -20°C . General safety protocols from SDS guidelines for similar compounds (e.g., 4-Methoxybenzonitrile) recommend using ventilation, avoiding skin/eye contact, and ensuring containers are tightly sealed in dry, well-ventilated areas .

Q. What analytical methods confirm the structure and purity of this compound?

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are critical for structural confirmation, as demonstrated in studies of benzoxazole derivatives . Purity can be monitored via TLC and gas chromatography (GC), with recrystallization from ethanol as a standard purification step .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the benzoxazole ring?

Diazotization and azide introduction, as seen in the synthesis of (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole, can be adapted. Use NaNO₂ in acidic conditions (HCl/MeOH) at 0°C for controlled substitution . For carbonyl derivatization, hydrazine hydrate reactions under reflux yield triazole derivatives, as shown in the synthesis of 5-(4-methoxybenzyl)-4-amino-1,2,4-triazoles .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the nitrile group in this compound may act as an electron-withdrawing group, directing nucleophilic attacks to specific positions. Validate predictions with experimental kinetic studies and HRMS data .

Q. What factors contribute to yield variability in benzoxazole derivative synthesis, and how can they be mitigated?

Key factors include reaction time, temperature, and reagent purity. In the synthesis of 5-(4-methoxybenzyl)-1,3,4-oxadiazoles, extended reflux (6 hours) and strict stoichiometric ratios of hydrazine hydrate improved yields . Optimize purification by testing solvents for recrystallization (e.g., ethanol vs. diethyl ether) and employ GC to track byproduct formation .

Methodological Notes

  • Safety Protocols : Always reference SDS guidelines for structurally related compounds (e.g., 4-Methoxybenzonitrile) when handling nitriles and methoxy-substituted aromatics .
  • Synthesis Optimization : Use controlled reagent addition (e.g., dropwise NaNO₂ in diazotization) to minimize side reactions .
  • Advanced Characterization : Pair HRMS with NMR (¹H/¹³C) to resolve ambiguities in regiochemistry, especially for isomers with similar physical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.